2,2',2'',2'''-(1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetamide
Overview
Description
The compound 2,2',2'',2'''-(1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetamide is a derivative of 1,4,7,10-tetraazacyclododecane, commonly known as cyclen. Cyclen is a macrocyclic compound that forms the backbone of many chelating agents, particularly those used for complexing metal ions such as gadolinium (Gd), which are often employed in medical imaging as contrast agents.
Synthesis Analysis
The synthesis of derivatives of cyclen involves several steps, including alkylation and hydrolysis. In the first paper, the alkylation of the hydrobromide salts of cyclen derivatives with α-bromoacetamides is described, followed by hydrolysis to yield 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid monoamides with acid-sensitive linkers . This method demonstrates an improved synthesis route that results in higher yields of the desired products.
Molecular Structure Analysis
The molecular structure of cyclen derivatives is characterized by the presence of multiple nitrogen atoms in the macrocyclic ring, which are key to their chelating properties. In the second paper, the X-ray crystal structure of a tetra(hydroxymethyl)cyclen derivative is discussed, confirming the stereochemical configuration of the four stereogenic carbon atoms in the cyclen ring . This structural information is crucial for understanding the chelating behavior and the potential for creating stereoselective complexes.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of cyclen derivatives typically include alkylation, hydrolysis, and carboxymethylation. The first paper details the use of acid-sensitive functional groups in the synthesis of cyclen derivatives, which can be beneficial for creating compounds that release their cargo under specific conditions . The second paper describes the complexation reactions with Gd ions to form potential MRI contrast agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclen derivatives are influenced by their macrocyclic structure and the substituents attached to the cyclen ring. The presence of hydroxymethyl groups, as mentioned in the second paper, can enhance the solubility and potentially reduce the toxicity of the Gd(III) complexes, making them suitable for use as MRI contrast agents . The synthesis methods described in the first paper allow for the introduction of acid-sensitive linkers, which can alter the stability and reactivity of the compounds under different pH conditions .
Scientific Research Applications
Improved Synthesis Techniques
Recent advancements in synthesis methods for derivatives of 1,4,7,10-tetraazacyclododecane-tetraacetic acid, a related compound, have been achieved. Jagadish et al. (2014) developed an improved synthesis of 10-(2-Alkylamino-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid derivatives, demonstrating the utility of this method through the synthesis of two known monoamides of this compound with enhanced yields (Jagadish et al., 2014).
Microwave Technology in Synthesis
Wang Yan-hui (2007) utilized microwave technology in synthesizing key intermediate compounds of 1,4,7,10-tetraazacyclododecane-tetraacetic acid, significantly reducing reaction time and increasing yield compared to traditional methods (Wang Yan-hui, 2007).
Metal Complex Stability
A critical evaluation by Anderegg et al. (2005) of the stability constants of metal complexes with complexones, including 1,4,7,10-tetraazacyclododecane-tetraacetic acid derivatives, was conducted. This study provides insights into the typical errors in stability constant measurements and presents higher-quality data for these complexones (Anderegg et al., 2005).
Biomedical Applications
De Leon-Rodriguez and Kovács (2008) reviewed the use of DOTA-peptide conjugates, which are increasingly used as imaging and therapeutic radiopharmaceuticals in MRI. This review covers the synthesis and biomedical applications of various DOTA-peptide conjugate metal complexes (De Leon-Rodriguez & Kovács, 2008).
Novel Chelator Synthesis
Wan et al. (2015) synthesized a novel chelator of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid functionalized by adamantane. This study contributes to the development of new chelators for various applications (Wan et al., 2015).
Impact on Biomedical Imaging
Stasiuk and Long (2013) highlighted the significant impact of DOTA on diagnostic imaging, noting its versatility in complexing various metal ions and its modification for different disease states. DOTA's crossover across multiple imaging modalities like MRI, PET, SPECT, and Fluorescence imaging makes it a valuable research focus (Stasiuk & Long, 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[4,7,10-tris(2-amino-2-oxoethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32N8O4/c17-13(25)9-21-1-2-22(10-14(18)26)5-6-24(12-16(20)28)8-7-23(4-3-21)11-15(19)27/h1-12H2,(H2,17,25)(H2,18,26)(H2,19,27)(H2,20,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIHLPGWBOBPSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CC(=O)N)CC(=O)N)CC(=O)N)CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90468610 | |
Record name | DOTAM | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90468610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',2'',2'''-(1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetamide | |
CAS RN |
157599-02-5 | |
Record name | DOTAM | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90468610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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